2-(Oct-4-en-4-yl)-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oct-4-en-4-yl)-1H-indene is an organic compound that features an indene core substituted with an oct-4-en-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oct-4-en-4-yl)-1H-indene typically involves the reaction of indene with an appropriate oct-4-en-4-yl halide under conditions that promote nucleophilic substitution. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the indene, making it more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection and purification methods such as distillation or recrystallization are also crucial in the industrial process.
Chemical Reactions Analysis
Types of Reactions
2-(Oct-4-en-4-yl)-1H-indene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond in the oct-4-en-4-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted indenes.
Scientific Research Applications
2-(Oct-4-en-4-yl)-1H-indene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Oct-4-en-4-yl)-1H-indene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Octene: Shares the oct-4-en-4-yl group but lacks the indene core.
Indene: Lacks the oct-4-en-4-yl substitution.
4-Octen-4-ylboronic acid pinacol ester: Contains a similar oct-4-en-4-yl group but with different functional groups.
Uniqueness
2-(Oct-4-en-4-yl)-1H-indene is unique due to the combination of the indene core and the oct-4-en-4-yl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
917970-81-1 |
---|---|
Molecular Formula |
C17H22 |
Molecular Weight |
226.36 g/mol |
IUPAC Name |
2-oct-4-en-4-yl-1H-indene |
InChI |
InChI=1S/C17H22/c1-3-5-9-14(8-4-2)17-12-15-10-6-7-11-16(15)13-17/h6-7,9-12H,3-5,8,13H2,1-2H3 |
InChI Key |
PRVVRKIZWWMIMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CCC)C1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.